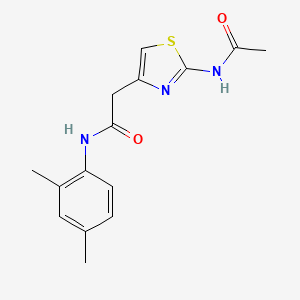
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide (BTHQ-DMS) is an organic compound with a wide range of applications in scientific research. BTHQ-DMS is a relatively new compound, first synthesized in 2013. Since then, it has been studied extensively for its potential applications in medical and biochemical research.
作用機序
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide is not yet fully understood. However, it is believed that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide binds to the active site of the COX-2 enzyme, inhibiting its activity and thus reducing the production of prostaglandins and other inflammatory molecules. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide has been found to have anti-oxidant and anti-cancer properties, likely due to its ability to scavenge free radicals and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide has been found to have a wide range of biochemical and physiological effects. As mentioned previously, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). This inhibition leads to the reduction of the production of prostaglandins and other inflammatory molecules, which can have beneficial effects in the treatment of inflammatory diseases such as arthritis and asthma. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide has been found to have anti-oxidant and anti-cancer properties, which can be beneficial in the treatment of various types of cancer. Finally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide has been found to be effective in the delivery of drugs to specific cells and tissues, due to its ability to target these cells and tissues.
実験室実験の利点と制限
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide has several advantages and limitations when used in laboratory experiments. One advantage is that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide is relatively easy to synthesize and purify. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide is relatively stable and can be stored for long periods of time. However, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide has several limitations, including the fact that it is a relatively new compound, and its mechanism of action is not yet fully understood. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide is not soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for the use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide in scientific research. One potential direction is the development of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide-based drugs for the treatment of various diseases, such as cancer, diabetes, and cardiovascular disease. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide could be used in drug delivery systems, as it has been found to be effective in targeting specific cells and tissues. Finally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide could be used in the development of new diagnostic tools, as it has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Conclusion
In conclusion, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide) is an organic compound with a wide range of applications in scientific research. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), and has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and cardiovascular disease. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide has been found to have anti-oxidant and anti-cancer properties, and has been studied for its potential use in drug delivery systems. Finally, there are several potential future directions for the use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide in scientific research, including the development of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide-based drugs, the use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide in drug delivery systems, and the development of new diagnostic tools.
合成法
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide is synthesized through a multi-step process. The first step involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline-7-yl bromide with 2,4-dimethylbenzene-1-sulfonyl chloride in dimethylformamide in the presence of sodium carbonate. This reaction forms the desired product, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide. The second step involves the purification of the product, which is done by recrystallization in a mixture of ethyl acetate and hexane.
科学的研究の応用
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide has been studied extensively for its potential applications in medical and biochemical research. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory molecules. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide has also been found to have anti-oxidant and anti-cancer properties, and has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and cardiovascular disease. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide has been studied for its potential use in drug delivery systems, as it can be used to target specific cells and tissues.
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-10-13-23(18(2)15-17)30(28,29)25-21-12-11-19-9-6-14-26(22(19)16-21)24(27)20-7-4-3-5-8-20/h3-5,7-8,10-13,15-16,25H,6,9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEVEWKGGGBHBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide](/img/structure/B6564441.png)
![2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B6564457.png)
![N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B6564464.png)
![N-(2,4-dimethylphenyl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B6564477.png)
![N-(2,4-dimethylphenyl)-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6564480.png)
![N4-(2,4-dimethylphenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6564486.png)
![2,4-dimethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6564491.png)
![2,4-dimethyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6564495.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B6564504.png)
![2,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6564511.png)
![propan-2-yl 4-{[(1E)-2-cyano-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6564522.png)
![4-{[(1Z)-2-cyano-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide](/img/structure/B6564530.png)
![methyl 4-{[(1E)-2-cyano-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6564542.png)